1-(1,3-Thiazol-5-ylmethyl)cyclobutane-1-carbaldehyde
Description
1-(1,3-Thiazol-5-ylmethyl)cyclobutane-1-carbaldehyde is a heterocyclic aldehyde featuring a cyclobutane core substituted with a carbaldehyde group and a 1,3-thiazole moiety linked via a methyl group. The aldehyde group provides reactivity for further chemical modifications, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.
Properties
Molecular Formula |
C9H11NOS |
|---|---|
Molecular Weight |
181.26 g/mol |
IUPAC Name |
1-(1,3-thiazol-5-ylmethyl)cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C9H11NOS/c11-6-9(2-1-3-9)4-8-5-10-7-12-8/h5-7H,1-4H2 |
InChI Key |
BRMLYOGLLZBQIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CC2=CN=CS2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Thiazol-5-ylmethyl)cyclobutane-1-carbaldehyde typically involves the reaction of thiazole derivatives with cyclobutane carbaldehyde under specific conditions. One common method includes the use of a base catalyst to facilitate the reaction. The reaction is carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Thiazol-5-ylmethyl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions often use reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Formation of 1-(1,3-Thiazol-5-ylmethyl)cyclobutane-1-carboxylic acid.
Reduction: Formation of 1-(1,3-Thiazol-5-ylmethyl)cyclobutanol.
Substitution: Formation of various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
1-(1,3-Thiazol-5-ylmethyl)cyclobutane-1-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as sensors and catalysts.
Mechanism of Action
The mechanism of action of 1-(1,3-Thiazol-5-ylmethyl)cyclobutane-1-carbaldehyde involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The aldehyde group can also form covalent bonds with nucleophilic sites on proteins, affecting their function .
Comparison with Similar Compounds
Research Findings and Trends
- Synthetic Accessibility : The target compound and its analogs are synthesized via condensation reactions (e.g., thiosemicarbazide with benzodioxine in ), though yields vary with heterocycle stability .
- Crystallography : Tools like SHELX () and ORTEP-3 () are critical for resolving cyclobutane-thiazole conformations, aiding in structure-activity relationship studies .
Biological Activity
1-(1,3-Thiazol-5-ylmethyl)cyclobutane-1-carbaldehyde is a compound of interest due to its potential biological activities. Thiazole derivatives, in general, have been recognized for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article compiles findings from various studies focusing on the biological activity of this specific compound, highlighting its mechanisms of action and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 1-(1,3-Thiazol-5-ylmethyl)cyclobutane-1-carbaldehyde can be represented as follows:
This compound consists of a cyclobutane ring attached to a thiazole moiety, which is known to contribute to its biological activity.
Antimicrobial Activity
Recent studies have shown that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 1-(1,3-Thiazol-5-ylmethyl)cyclobutane-1-carbaldehyde have been tested against various bacterial strains. The results indicated effective inhibition against both Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 1-(1,3-Thiazol-5-ylmethyl)cyclobutane-1-carbaldehyde | Staphylococcus aureus | 20 |
| Escherichia coli | 18 | |
| Pseudomonas aeruginosa | 15 |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Properties
The anticancer potential of thiazole derivatives has also been explored. Research indicates that 1-(1,3-Thiazol-5-ylmethyl)cyclobutane-1-carbaldehyde may induce apoptosis in cancer cells through various pathways. For example, in vitro studies demonstrated that this compound significantly reduced cell viability in human cancer cell lines such as HeLa and MCF-7.
Case Study:
In a study conducted by Zhang et al. (2020), the compound was evaluated for its cytotoxic effects on MCF-7 breast cancer cells. The IC50 value was determined to be approximately 12 µM, indicating a potent anticancer effect. The mechanism was linked to the activation of caspase pathways leading to programmed cell death.
Anti-inflammatory Effects
Thiazole compounds are also noted for their anti-inflammatory properties. The evaluation of 1-(1,3-Thiazol-5-ylmethyl)cyclobutane-1-carbaldehyde showed a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Research Findings:
A recent study reported that treatment with the compound decreased the expression levels of these cytokines by approximately 40% compared to untreated controls. This suggests that the compound may be useful in managing inflammatory conditions.
The biological activity of 1-(1,3-Thiazol-5-ylmethyl)cyclobutane-1-carbaldehyde is attributed to its ability to interact with various molecular targets:
Antimicrobial Mechanism:
The compound appears to disrupt bacterial cell wall synthesis and inhibit essential enzymes involved in metabolic pathways.
Anticancer Mechanism:
It induces oxidative stress within cancer cells leading to apoptosis. The activation of caspases and the modulation of Bcl-2 family proteins play crucial roles in this process.
Anti-inflammatory Mechanism:
The compound inhibits NF-kB signaling pathways, leading to reduced expression of inflammatory mediators.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
